9-Dihydro-13-acetylbaccatin III

Natural Product Chemistry Taxane Sourcing Supply Chain Sustainability

Taxane supply chains relying solely on 10-DAB III or baccatin III face geographic and seasonal constraints. 9-Dihydro-13-acetylbaccatin III, the most abundant taxane in renewable Canadian yew needles, offers a resilient alternative as a semisynthetic precursor. Its distinct C-9 hydroxyl enables route-specific conversion to paclitaxel/docetaxel. • Core Intermediate: Converted to baccatin III in 4 steps; key scaffold for taxane analogue libraries. • Bioactivity: Induces apoptosis; active against MCF7 (IC50 = 0.38 µM) & drug-resistant MCF7-ADR cells. • Sustainable Sourcing: Needle-derived, non-destructive harvesting ensures a stable, scalable supply.

Molecular Formula C33H42O12
Molecular Weight 630.7 g/mol
CAS No. 142203-65-4
Cat. No. B1662863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Dihydro-13-acetylbaccatin III
CAS142203-65-4
Synonyms7,9-dideacetyl baccatin VI
7,9-dideacetylbaccatin VI
DDABVI
Molecular FormulaC33H42O12
Molecular Weight630.7 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
InChIInChI=1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23+,25+,26-,27-,28-,31+,32-,33+/m0/s1
InChIKeyWPPPFZJNKLMYBW-FAEUQDRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





9-Dihydro-13-acetylbaccatin III Overview


9-Dihydro-13-acetylbaccatin III (9-DHAB III; CAS 142203-65-4) is a tetracyclic diterpenoid belonging to the taxane family of natural products [1]. The compound was first isolated and structurally characterized from the Canadian yew (Taxus canadensis), where it accumulates as the most abundant taxane in the needles of this species [1]. Structurally, 9-DHAB III differs from the well-known taxane precursor baccatin III by possessing a reduced C-9 hydroxyl group (9α-OH) instead of a ketone (9-oxo), and retains an acetyl ester at the C-13 position [1]. The molecular formula is C33H42O12, with a molecular weight of 630.68 g/mol . Its core baccatin skeleton serves as the scaffold for clinically important anticancer agents including paclitaxel (Taxol®) and docetaxel (Taxotere®), for which 9-DHAB III functions as a versatile semisynthetic intermediate .

Why 9-DHAB III Is Not Interchangeable


Substituting 9-dihydro-13-acetylbaccatin III with other taxane precursors such as baccatin III or 10-deacetylbaccatin III is not chemically or economically equivalent, primarily due to divergent natural abundance, species-specific sourcing, and distinct synthetic transformation requirements. While 10-deacetylbaccatin III is the major taxane in European yew (Taxus baccata) needles and baccatin III is the principal precursor from Pacific yew (Taxus brevifolia) [1], 9-DHAB III is uniquely abundant in the needles of the widespread and renewable Canadian yew (Taxus canadensis), providing a distinct and sustainable supply chain advantage [2]. Moreover, the reduced C-9 hydroxyl group of 9-DHAB III presents different reactivity profiles compared to the C-9 ketone of baccatin III, necessitating distinct oxidation and protection strategies during semisynthesis. These differences mandate route-specific process development and preclude simple drop-in substitution without substantial synthetic reoptimization [2].

9-DHAB III Differentiation Evidence


Natural Abundance in Taxus canadensis

9-Dihydro-13-acetylbaccatin III is the predominant taxane accumulated in the needles of Taxus canadensis, a distinction not shared by other yew species whose major taxanes differ (e.g., 10-deacetylbaccatin III in Taxus baccata, baccatin III in Taxus brevifolia) [1]. This species specificity confers a unique renewable sourcing advantage, as T. canadensis is geographically widespread across eastern North America and its needles can be harvested without destroying the slow-growing tree [2]. Quantitative data on absolute biomass concentrations are available in the primary literature; seasonal variation studies indicate that 9-DHAB III content in wild T. canadensis foliage can exceed 0.1% dry weight in current-year needles [3].

Natural Product Chemistry Taxane Sourcing Supply Chain Sustainability

Semisynthetic Conversion Efficiency

An established four-step sequence converts 9-dihydro-13-acetylbaccatin III to baccatin III, which then serves as the direct precursor for paclitaxel via established coupling methodologies [1]. While the transformation of 10-deacetylbaccatin III (from T. baccata) to baccatin III is recognized as preferable due to fewer synthetic manipulations, the limited supply of European yew constrains this route [1]. In contrast, 9-DHAB III is abundantly available from T. canadensis, and the unexpected chemistry of its four-step conversion (involving preferential oxidation of 7β-OH over 9α-OH using pyridinium dichromate) has been fully characterized [1]. This route provides an alternative manufacturing pathway that diversifies supply chain resilience for paclitaxel production [2].

Semisynthesis Process Chemistry Paclitaxel Manufacturing

In Vitro Cytotoxic Activity

9-Dihydro-13-acetylbaccatin III exhibits direct antiproliferative activity independent of further derivatization. Against P388 murine leukemia cells, 9-DHAB III demonstrates an IC50 value of 20 μg/mL [1]. Against the human breast cancer cell line MCF7 and its multidrug-resistant variant MCF7-ADR, the compound shows cytotoxicity with an IC50 of 0.38 ± 0.06 μM (equivalent to approximately 0.24 μg/mL) . While these potencies are substantially lower than that of paclitaxel (which exhibits sub-nanomolar IC50 values in similar assays), 9-DHAB III retains measurable intrinsic activity that may be relevant for analogue development and structure-activity relationship studies . The differential activity between the two cell lines (0.38 μM for MCF7 vs. activity against MCF7-ADR) suggests potential utility in studying drug resistance mechanisms .

Cytotoxicity Cancer Pharmacology Antiproliferative Activity

In Vivo Efficacy of 9-Dihydrotaxane Derivatives

Derivatives synthesized from 9-dihydro-13-acetylbaccatin III, specifically 9-dihydrotaxol (9-DH-t) and 10-deacetyl-9-dihydrotaxol (10-DeAc-9-DH-t), exhibit superior in vivo efficacy and reduced toxicity compared to paclitaxel in murine tumor models despite lower in vitro potency [1]. Against human MX-1 solid tumor xenografts, both 9-dihydrotaxane analogues achieved cure rates ≥60%, versus only 10% for paclitaxel [1]. Both analogues were more effective than paclitaxel against murine M109 solid tumors, and both demonstrated significantly lower toxicity, enabling a 4-fold increase in daily dosage [1]. Additionally, both compounds were at least 20-fold more water-soluble than paclitaxel, addressing a key formulation limitation [1].

Preclinical Pharmacology Xenograft Models Drug Development

Enzymatic Conversion by Taxane 9α-Dehydrogenase

Recent enzyme discovery has identified taxane 9α-dehydrogenase, a 2-oxoglutarate/Fe(II)-dependent dioxygenase that oxidizes the C-9 hydroxyl group of 9-dihydro-13-acetylbaccatin III to form 13-acetylbaccatin III [1]. This enzymatic activity was confirmed through heterologous expression in tobacco (Nicotiana benthamiana) leaves supplied with 9-DHAB III, resulting in the production of baccatin III when co-expressed with additional biosynthetic enzymes [1]. This finding establishes 9-DHAB III as a direct biosynthetic precursor to baccatin III in Taxus species and suggests potential biocatalytic routes for semisynthesis that could complement or replace traditional chemical oxidation methods [1].

Enzymology Biocatalysis Taxane Biosynthesis

Synthetic Conversion to 10-Deacetylbaccatin III

9-Dihydro-13-acetylbaccatin III can be directly converted to 10-deacetylbaccatin III (10-DAB III), the preferred intermediate for both paclitaxel and docetaxel semisynthesis, via a three-step sequence: (a) C-7 hydroxyl protection, (b) C-9 oxidation to ketone, and (c) C-9 ketone deprotection [1]. Earlier methods for this transformation suffered from poor yields; however, improved processes have been patented that enable efficient conversion [1]. This route circumvents the traditional reliance on 10-DAB III extraction from Taxus baccata (European yew) bark, whose supply is limited and subject to ecological constraints [2]. The ability to produce 10-DAB III from the abundantly available 9-DHAB III diversifies the supply chain for this critical intermediate [2].

Process Chemistry Taxane Semisynthesis Intermediate Preparation

9-DHAB III Application Scenarios


Semisynthetic Manufacturing Feedstock

Procurement teams seeking to diversify supply chain for paclitaxel and docetaxel manufacturing should evaluate 9-DHAB III as a starting material. As the major taxane in needles of the widespread Taxus canadensis, 9-DHAB III provides a renewable, non-destructive source compared to bark-derived precursors . Established synthetic routes convert 9-DHAB III to baccatin III in four steps, which then couples with the phenylisoserine side chain to yield paclitaxel or docetaxel [4]. This route reduces reliance on scarce Taxus brevifolia bark and limited Taxus baccata needle supply, contributing to a more resilient and sustainable manufacturing ecosystem .

Next-Generation Taxane Analogue Development

Medicinal chemistry and preclinical development teams should consider 9-DHAB III as a scaffold for novel taxane analogue synthesis. Derivatives such as 9-dihydrotaxol and 10-deacetyl-9-dihydrotaxol have demonstrated ≥20-fold improved aqueous solubility, 4-fold higher tolerated daily dosing, and ≥6-fold higher cure rates in xenograft models compared to paclitaxel . These improvements address critical clinical limitations of first-generation taxanes. 9-DHAB III provides a synthetically accessible starting point for generating 9-dihydrotaxane libraries to explore structure-activity relationships and optimize pharmacokinetic profiles .

Drug Resistance and Apoptosis Studies

Cancer biology researchers investigating multidrug resistance mechanisms or apoptosis pathways should utilize 9-DHAB III in cell-based assays. The compound exhibits measurable cytotoxicity against MCF7 breast cancer cells (IC50 = 0.38 ± 0.06 μM) and retains activity against the drug-resistant MCF7-ADR variant . Its apoptosis-inducing properties and moderate potency make it a useful tool compound for comparative studies against highly potent taxanes such as paclitaxel, allowing researchers to dissect structure-activity determinants of resistance and identify novel resistance-modulating strategies [4].

Biocatalytic Process Development

Biotechnology and synthetic biology groups developing green chemistry alternatives to chemical semisynthesis should investigate 9-DHAB III as a substrate for taxane 9α-dehydrogenase. This recently identified enzyme oxidizes the C-9 hydroxyl group of 9-DHAB III to form 13-acetylbaccatin III, a direct precursor to baccatin III . Heterologous expression of this enzyme in tobacco or microbial hosts, coupled with substrate feeding of 9-DHAB III, represents a potential biocatalytic route to baccatin III that may offer improved selectivity and reduced environmental impact compared to chemical oxidants .

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